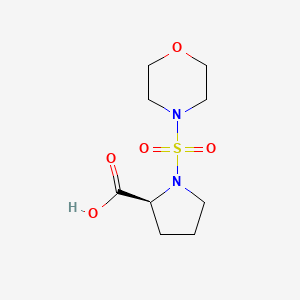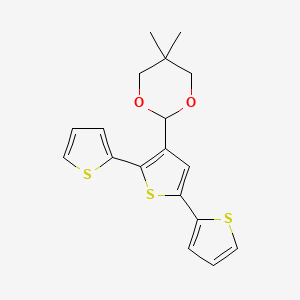
2-(2,5-dithiophen-2-ylthiophen-3-yl)-5,5-dimethyl-1,3-dioxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,5-dithiophen-2-ylthiophen-3-yl)-5,5-dimethyl-1,3-dioxane is an organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dithiophen-2-ylthiophen-3-yl)-5,5-dimethyl-1,3-dioxane typically involves the following steps:
Formation of the Thiophene Rings: The thiophene rings can be synthesized through the cyclization of 1,4-diketones with elemental sulfur.
Coupling Reactions: The thiophene rings are then coupled using palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, to form the desired thiophene-thiophene linkage.
Formation of the Dioxane Ring: The dioxane ring is formed by the reaction of a diol with an aldehyde or ketone under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,5-dithiophen-2-ylthiophen-3-yl)-5,5-dimethyl-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydrothiophenes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents such as bromine or chloromethyl methyl ether can be used under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophenes.
Substitution: Halogenated thiophenes or thiophene derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-(2,5-dithiophen-2-ylthiophen-3-yl)-5,5-dimethyl-1,3-dioxane has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in the study of biological systems, particularly in the development of biosensors.
Industry: Used in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Wirkmechanismus
The mechanism of action of 2-(2,5-dithiophen-2-ylthiophen-3-yl)-5,5-dimethyl-1,3-dioxane involves its interaction with various molecular targets and pathways. The thiophene rings can engage in π-π stacking interactions, while the dioxane ring can participate in hydrogen bonding. These interactions can influence the compound’s reactivity and its ability to interact with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-dithiophen-2-ylthiophene: Lacks the dioxane ring, making it less versatile in certain applications.
5,5-dimethyl-1,3-dioxane: Lacks the thiophene rings, reducing its potential for electronic applications.
Thiophene-2-carboxaldehyde: Contains a single thiophene ring and an aldehyde group, making it structurally simpler.
Uniqueness
2-(2,5-dithiophen-2-ylthiophen-3-yl)-5,5-dimethyl-1,3-dioxane is unique due to the combination of thiophene and dioxane rings in its structure. This combination provides a balance of electronic properties and reactivity, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry.
Eigenschaften
CAS-Nummer |
634602-02-1 |
|---|---|
Molekularformel |
C18H18O2S3 |
Molekulargewicht |
362.5 g/mol |
IUPAC-Name |
2-(2,5-dithiophen-2-ylthiophen-3-yl)-5,5-dimethyl-1,3-dioxane |
InChI |
InChI=1S/C18H18O2S3/c1-18(2)10-19-17(20-11-18)12-9-15(13-5-3-7-21-13)23-16(12)14-6-4-8-22-14/h3-9,17H,10-11H2,1-2H3 |
InChI-Schlüssel |
URFLVSTZZNBNNF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(COC(OC1)C2=C(SC(=C2)C3=CC=CS3)C4=CC=CS4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2-Bromophenyl)methyl]cyclohex-3-en-1-one](/img/structure/B14232865.png)
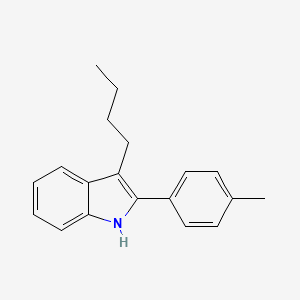
![Ethyl N-[(undec-10-en-1-yl)oxy]ethanimidate](/img/structure/B14232886.png)
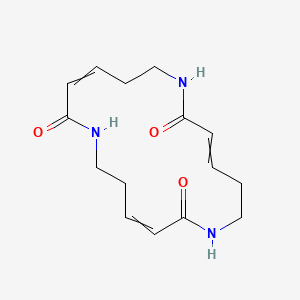
![1-{2-[2-(2-Methylphenyl)ethenyl]-1H-pyrrol-1-yl}ethan-1-one](/img/structure/B14232899.png)
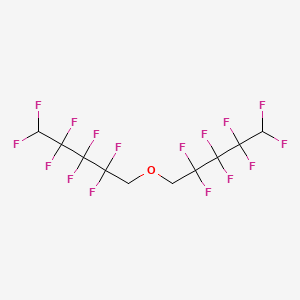
![Methyl 6-cyano-2'-methyl[1,1'-biphenyl]-3-carboxylate](/img/structure/B14232909.png)
![2,6-Bis({[4-(anthracen-9-YL)phenyl]sulfanyl}methyl)pyridine](/img/structure/B14232915.png)
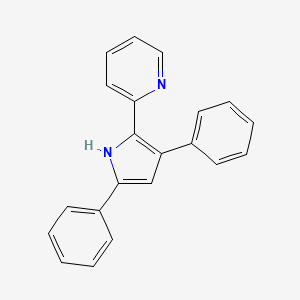
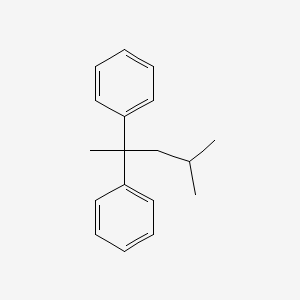
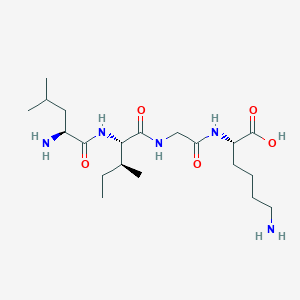

![8-[3,5-Bis(methoxymethyl)-2,4,6-trimethylphenoxy]octan-1-OL](/img/structure/B14232954.png)
